REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7])#[N:2].[CH2:11](O)[CH2:12][OH:13]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[O:7]1[CH2:11][CH2:12][O:13][CH:6]1[C:5]1[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=1)[C:1]#[N:2] |f:2.3|
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Name
|
|
Quantity
|
9.81 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
9.31 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hrs
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Duration
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15 h
|
Type
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CUSTOM
|
Details
|
, while removing
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate
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Type
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WASH
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Details
|
This solution was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |